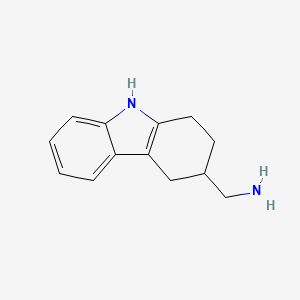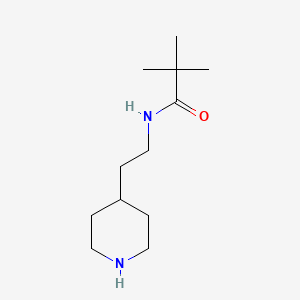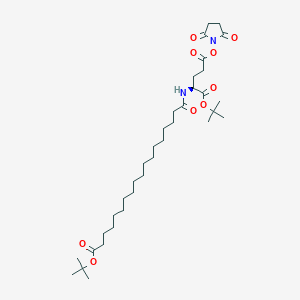
(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including tert-butyl, dioxopyrrolidinyl, and oxooctadecanamido groups
Métodos De Preparación
The synthesis of (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate involves several steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Aplicaciones Científicas De Investigación
(S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its ability to interact with biological targets. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
When compared to other similar compounds, (S)-1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) 2-(18-(tert-butoxy)-18-oxooctadecanamido)pentanedioate stands out due to its unique structure and functional groups. Similar compounds include other tert-butyl and dioxopyrrolidinyl derivatives, which may have different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C35H60N2O9 |
|---|---|
Peso molecular |
652.9 g/mol |
Nombre IUPAC |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]pentanedioate |
InChI |
InChI=1S/C35H60N2O9/c1-34(2,3)44-31(41)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-28(38)36-27(33(43)45-35(4,5)6)23-26-32(42)46-37-29(39)24-25-30(37)40/h27H,7-26H2,1-6H3,(H,36,38)/t27-/m0/s1 |
Clave InChI |
WLNHWIWOQMIVEW-MHZLTWQESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


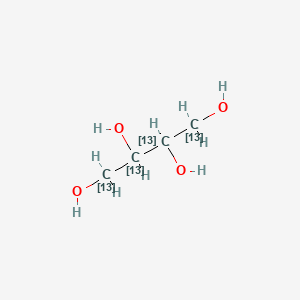
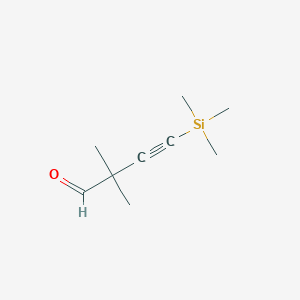
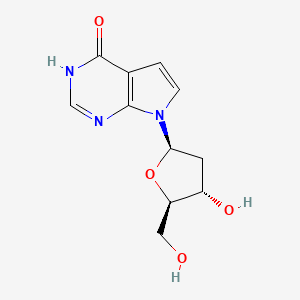
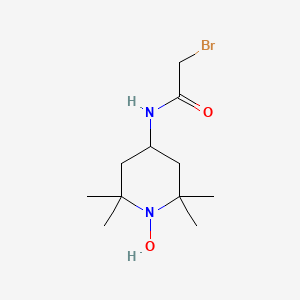
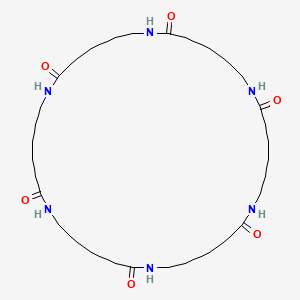
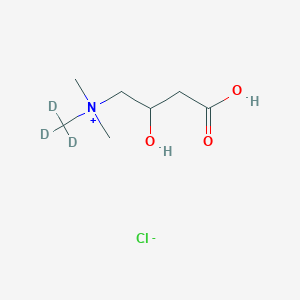
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
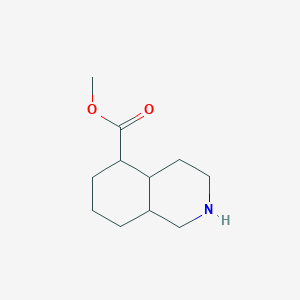
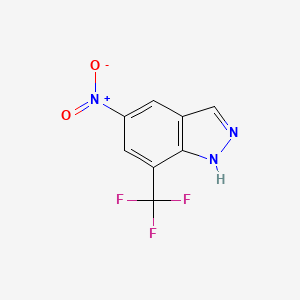
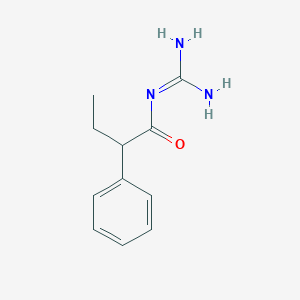
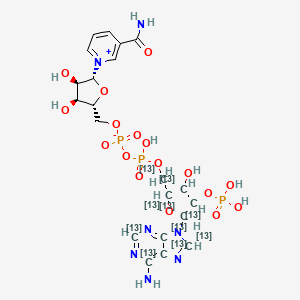
![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
